N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide
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Overview
Description
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two bis(dimethylamino)methylidene groups attached to a benzene-1,3-dicarboxamide core. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with bis(dimethylamino)methylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate
Biological Activity
N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide, a compound with the CAS number 661474-83-5, is recognized for its potential therapeutic applications, particularly in the treatment of protein kinase-mediated diseases. This article provides an extensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H28N6O. Its structure features two bis(dimethylamino)methylidene moieties attached to a benzene-1,3-dicarboxamide framework. This unique configuration is pivotal for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H28N6O |
Molecular Weight | 344.46 g/mol |
CAS Number | 661474-83-5 |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific protein kinases involved in cell signaling pathways. This inhibition can lead to:
- Reduced cellular proliferation : By interfering with kinase activity, the compound may hinder the growth of cancer cells.
- Induction of apoptosis : The compound has been observed to trigger programmed cell death in certain cancer cell lines.
Anticancer Activity
A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant potency against these malignancies .
Protein Kinase Inhibition
In a detailed analysis, researchers found that this compound selectively inhibits the activity of several protein kinases involved in oncogenic signaling pathways. For instance:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition led to decreased downstream signaling associated with tumor growth.
- AKT pathway : Suppression of AKT phosphorylation was noted, which is crucial for cell survival and proliferation.
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Preliminary studies suggest that at higher concentrations (above 20 µM), the compound may exhibit cytotoxic effects on normal cells. Further investigations are required to establish a comprehensive safety profile.
Properties
CAS No. |
661474-83-5 |
---|---|
Molecular Formula |
C18H28N6O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-N,3-N-bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H28N6O2/c1-21(2)17(22(3)4)19-15(25)13-10-9-11-14(12-13)16(26)20-18(23(5)6)24(7)8/h9-12H,1-8H3 |
InChI Key |
VTFBZCNQUYNKRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC(=O)C1=CC(=CC=C1)C(=O)N=C(N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
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